

Application Notes and Protocols for o-Cresolphthalein Calcium Assay

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Compound of Interest

Compound Name: *Ocresolphthalein*

Cat. No.: *B13147035*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The o-cresolphthalein (OCPC) complexone method is a widely used colorimetric assay for the quantitative determination of calcium in various biological samples.^{[1][2]} In an alkaline environment, calcium ions form a violet-colored complex with o-cresolphthalein complexone.^{[1][3][4][5][6]} The intensity of the color produced is directly proportional to the calcium concentration in the sample and is typically measured spectrophotometrically at a wavelength of 570-578 nm.^{[4][5][7]} This method is valued for its simplicity, speed, and suitability for routine analysis in clinical and research laboratories.^[1] To minimize interference from magnesium, which can also react with OCPC, 8-hydroxyquinoline is often included in the reagent formulation to preferentially chelate magnesium ions.^{[7][8]}

Data Presentation

Table 1: Performance Characteristics of the o-Cresolphthalein Calcium Assay

Parameter	Typical Value	Notes
Linearity	Up to 18-20 mg/dL	Samples with higher concentrations should be diluted with physiological saline and re-assayed. The result is then multiplied by the dilution factor. [2] [4]
Sensitivity (LOD)	Approximately 2.0 mg/dL	This represents the minimum detection limit of the assay. [4]
Wavelength	570 - 590 nm	The peak absorbance of the calcium-OCPC complex is within this range. [1]
Interferences	EDTA, Citrate, Oxalate	These anticoagulants chelate calcium, making it unavailable for reaction and therefore must be avoided. [4] Heparin is the recommended anticoagulant. [4] [9]
Hemolysis, Icterus, Lipemia		No significant interference is typically observed from bilirubin up to 40 mg/dL or chyle up to 1,000 FTU. [3] However, severe hemolysis should be avoided. [4]

Table 2: Typical Calcium Concentrations in Human Samples

Sample Type	Typical Range (mg/dL)
Serum	8.9 - 10.4
Plasma (Heparinized)	Similar to serum
Urine (24-hour)	Highly variable, dependent on diet and physiological state

Experimental Protocols

General Precautions:

- To avoid calcium contamination, use disposable plasticware whenever possible.[6]
- If using glassware, it should be acid-washed with 1M HCl or 1M HNO₃, followed by thorough rinsing with distilled or deionized water.[3][10]
- Ensure accurate pipetting of microliter volumes as this can significantly impact assay results. [3][10]
- Bring all reagents and samples to room temperature before starting the assay.[3][10]

Protocol 1: Serum and Plasma Sample Preparation

- Blood Collection: Collect whole blood. For plasma, use heparin as the anticoagulant.[4][9] Do not use EDTA, citrate, or oxalate anticoagulants.[4]
- Separation:
 - For serum, allow the blood to clot at room temperature for 30 minutes.[11]
 - Centrifuge the collected blood sample at 2,000 x g for 15 minutes at 4°C.[11]
- Supernatant Collection: Carefully aspirate the supernatant (serum or plasma) without disturbing the cell pellet or buffy coat.[11]
- Clarity Check: If the resulting serum or plasma is turbid or contains insoluble matter, centrifuge again at 6,000 rpm for 15 minutes to remove particulates.[3][10]

- Dilution: If high calcium levels are expected, dilute the serum or plasma with diluted assay buffer (e.g., 1:1) prior to the assay.[11]
- Storage: Samples can be stored at 4-8°C for up to 7 days or at -20°C for several months.[4]

Protocol 2: Urine Sample Preparation

- Collection: For 24-hour urine studies, collect the specimen in a container with 5 mL of 6M HCl to prevent calcium salt precipitation.[4][9]
- pH Adjustment: If collected without acid, adjust the pH to less than 3.0 with 6M HCl.[4] For other urine samples, adjust the pH to between 2.0 and 3.0 by adding approximately 5-10 µL of 6M HCl per 1 mL of urine.[3][10]
- Dilution: Dilute the urine sample 1:1 or 1:2 with distilled or deionized water.[3][4][6]
- Centrifugation: Centrifuge the diluted and acidified sample at 6,000 rpm for 15 minutes to remove any sediment.[3]
- Supernatant Collection: Collect the clear supernatant for the assay.
- Storage: Urine samples can be stored at 4-8°C for up to 4 days or at -20°C for up to 3 weeks.[4]

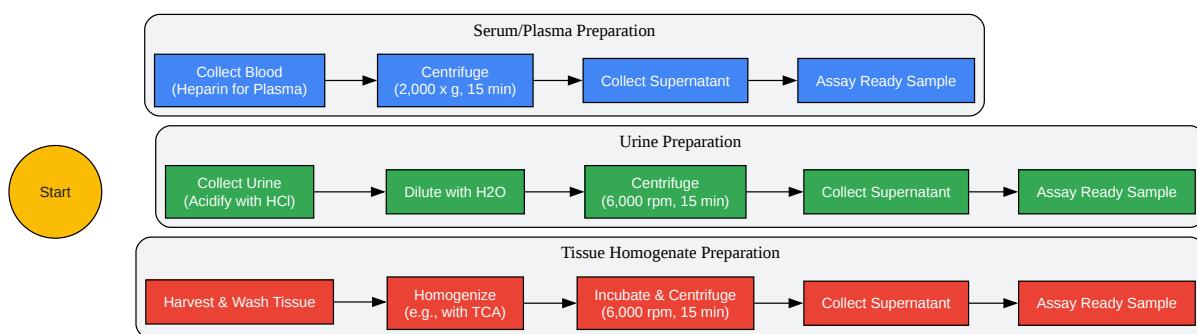
Protocol 3: Tissue Homogenate Preparation

- Tissue Collection: Harvest approximately 10-100 mg of tissue.[12]
- Washing: Wash the tissue with cold phosphate-buffered saline (PBS) to remove any contaminants.[12]
- Homogenization with TCA:
 - Add 3% trichloroacetic acid (TCA) solution to the tissue sample.[3][10]
 - Vortex for 1 minute.[3][10]
 - Incubate at 4-8°C for 30 minutes.[3][10]

- Homogenization with Lysis Buffer (Alternative):
 - Add lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 900 μ L per 100 mg of tissue.[13]
 - Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a Polytron, or a sonicator.[12][13]
- Centrifugation: Centrifuge the homogenate at 6,000 rpm for 15 minutes (for TCA prep) or 13,000 \times g for 2 minutes (for lysis buffer prep) at 4°C.[3][10][13]
- Supernatant Collection: Carefully collect the supernatant, which contains the extracted calcium, for the assay.[3][10][13]
- Storage: If not assayed immediately, freeze the supernatant at -80°C.[13]

Visualizations

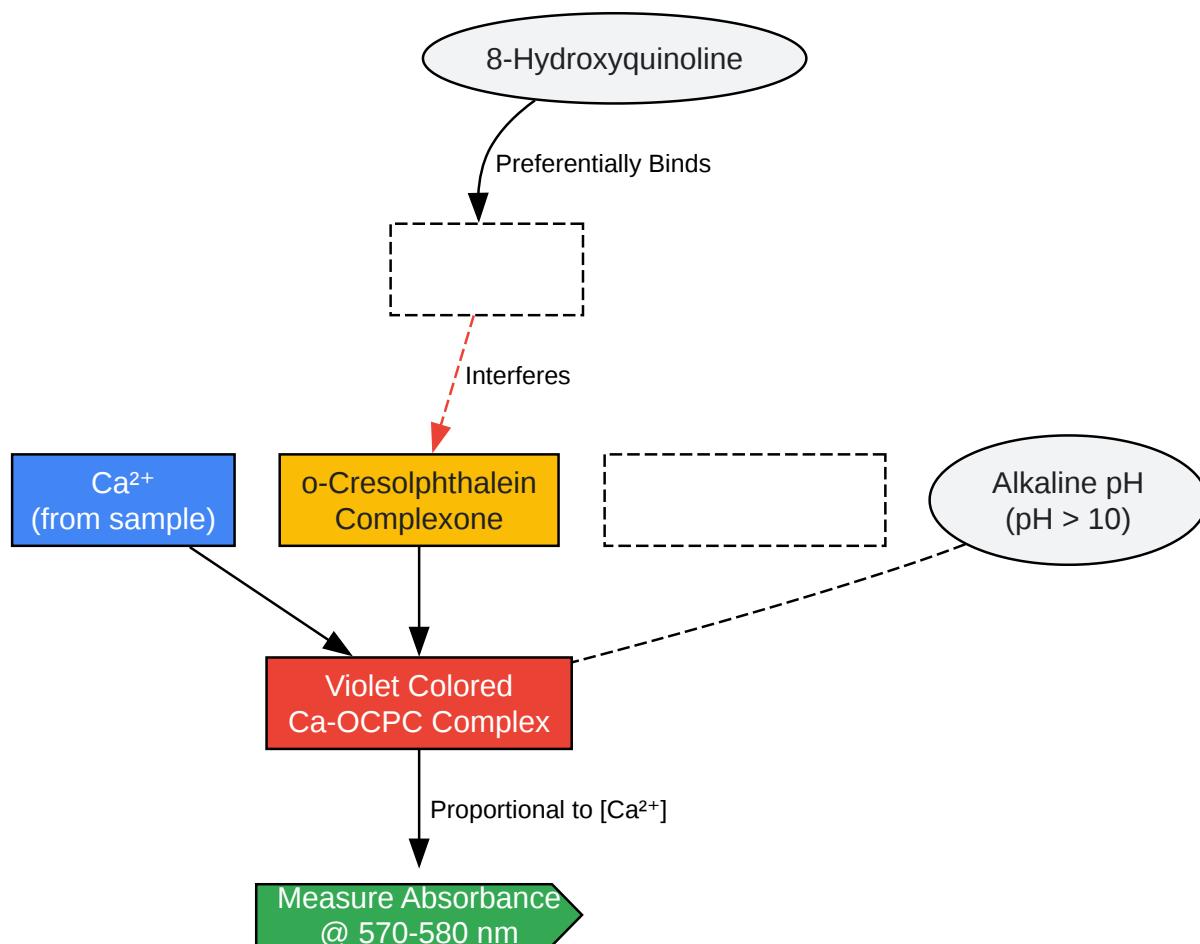
Experimental Workflow for Sample Preparation



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Caption: Workflow for preparing biological samples for the o-cresolphthalein calcium assay.

Signaling Pathway of o-Cresolphthalein Calcium Reaction



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Caption: Principle of the o-cresolphthalein complexone (OCPC) assay for calcium detection.

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